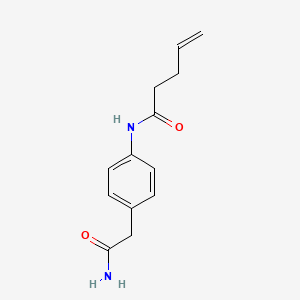

2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains an indene group (a fused benzene and cyclopentene ring), a carboxylic acid group (-COOH), and a cyclopentylamino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indene ring, followed by the introduction of the cyclopentylamino group and the carboxylic acid group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene ring would give the molecule a certain degree of rigidity, while the carboxylic acid and cyclopentylamino groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, while the cyclopentylamino group could act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Scientific Research Applications

Chemical Synthesis and Functionalized Skeletons

The synthesis of functionalized cyclohexene skeletons, similar in structure to 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, involves diastereoselective methodologies using readily available starting materials like L-serine, showcasing a major advancement in chemical synthesis techniques. This approach highlights the potential for creating complex molecular structures from simpler ones through strategic chemical reactions, such as ring-closing metathesis and diastereoselective Grignard reactions. The absolute configurations of the key intermediates in these syntheses have been confirmed through two-dimensional NMR studies, underpinning the precision required in the design and execution of such synthetic routes (Cong & Yao, 2006).

Environmental and Biological Monitoring

The study of environmental exposure to plasticizers demonstrates the application of chemical analysis in monitoring and assessing human exposure to chemical compounds. Specifically, the analysis of urinary concentrations of oxidative metabolites of plasticizers offers a method for environmental exposure assessment. This research underscores the importance of developing sensitive and specific biomarkers for the detection of chemical exposures in the environment, illustrating how chemical synthesis and analytical techniques can be applied in environmental health studies (Silva et al., 2013).

Advancements in Medicinal Chemistry

The exploration of new compounds with potential anticonvulsant activity illustrates the application of chemical synthesis in the development of therapeutic agents. By creating amino amides and amino esters based on specific chemical skeletons, researchers can evaluate the biological activities of these new entities. This research exemplifies the iterative process of drug development, from the synthesis of novel compounds to their biological evaluation, highlighting the critical role of chemical synthesis in advancing medicinal chemistry (Arustamyan et al., 2019).

Photoluminescence and Material Science

The synthesis of photoluminescent materials through the strategic assembly of metal-organic polymers showcases the intersection of chemical synthesis and material science. By manipulating the structural elements of compounds, researchers can imbue materials with specific properties, such as photoluminescence. This area of research not only advances our understanding of material properties but also opens up new applications in fields such as optoelectronics and sensor development (Chen et al., 2003).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Future Directions

Properties

IUPAC Name |

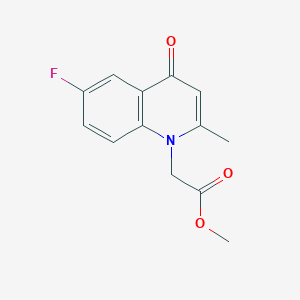

2-(cyclopentylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-14(18)15(16-13-7-3-4-8-13)9-11-5-1-2-6-12(11)10-15;/h1-2,5-6,13,16H,3-4,7-10H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNZVTWXNUSMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)